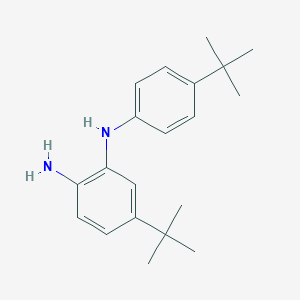
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features two tert-butyl groups and a phenyl group attached to a benzene ring, making it a highly substituted aromatic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amine groups are alkylated with tert-butyl halides under basic conditions to introduce the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors might be used to ensure consistent production rates and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may serve as a model compound for understanding the interactions between aromatic amines and biological macromolecules.
Medicine
While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties. Aromatic amines are known to have various biological activities, and this compound could serve as a lead compound for drug development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable intermediate in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism by which 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Phenylbenzene-1,2-diamine: Lacks the tert-butyl groups, making it less sterically hindered.
N1-(4-Methylphenyl)benzene-1,2-diamine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and solubility.
N1-(4-tert-Butylphenyl)benzene-1,2-diamine: Similar but with only one tert-butyl group, leading to different steric and electronic properties.
Uniqueness
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its chemical reactivity and physical properties. This makes it particularly useful in applications where steric effects are crucial, such as in the design of catalysts and materials.
Eigenschaften
Molekularformel |
C20H28N2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-N-(4-tert-butylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-19(2,3)14-7-10-16(11-8-14)22-18-13-15(20(4,5)6)9-12-17(18)21/h7-13,22H,21H2,1-6H3 |
InChI-Schlüssel |
WIDKEUZYDYHHAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
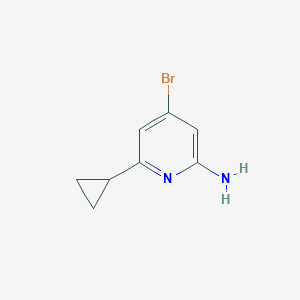

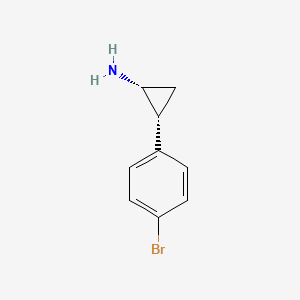

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)
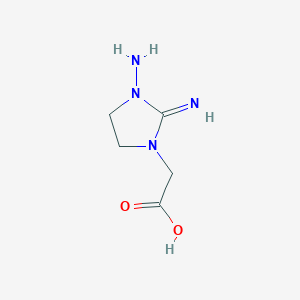

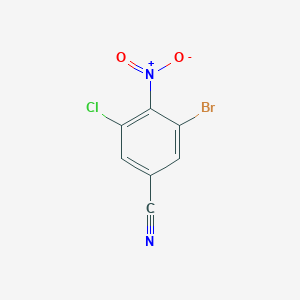
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)
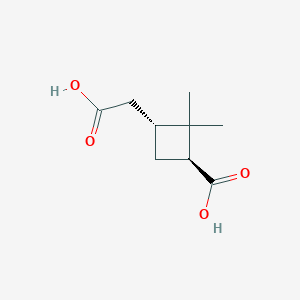

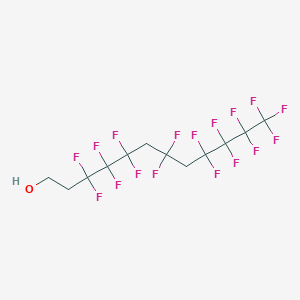
![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
